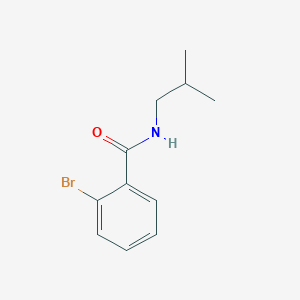

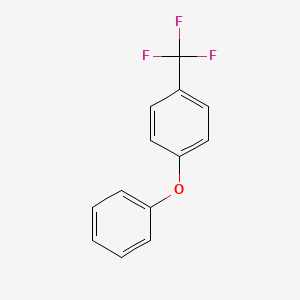

1-Phenoxy-4-(trifluoromethyl)benzene

概要

説明

“1-Phenoxy-4-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known as phenyl 4-(trifluoromethyl)phenyl ether .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “1,4-Bis(trifluoromethyl)benzene” have been synthesized using donor moieties and new acceptors with hydrogen bonding sites . Another study discusses the nucleophilic reactions of benzene derivatives, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H . This indicates the presence of a phenyl group and a trifluoromethyl group attached to a benzene ring via an ether linkage .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 238.21 . The compound is sealed in dry storage at room temperature . The X-Ray study of the packing pattern in the crystals of related compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .

科学的研究の応用

Synthesis and Properties of Materials

Fluorinated Poly(ether imide)s : The synthesis of new fluorinated diamine monomers, including derivatives of 1-Phenoxy-4-(trifluoromethyl)benzene, has been explored for creating soluble poly(ether imide)s (PEIs). These PEIs demonstrate significant thermal stability, mechanical strength, optical transparency, and low dielectric constants, making them promising for various applications like membrane technology (Liu et al., 2008).

Novel Fluorine-containing Polyetherimide : Another study synthesized a compound similar to this compound, leading to the creation of a novel fluorine-containing polyetherimide. This compound was characterized using techniques like Fourier transform infrared spectroscopy and differential scanning calorimetry, showcasing its potential in material science applications (Yu Xin-hai, 2010).

Chemical Synthesis and Characterization

- Synthesis of Phthalocyanines : Research focused on synthesizing new compounds using this compound derivatives for creating novel phthalocyanines. These compounds were thoroughly characterized and studied for their electrochemical and spectroelectrochemical properties, highlighting their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Catalysis and Chemical Reactions

Photocatalytic Hydroxylation of Benzene : A study demonstrated the use of Fe-based metal–organic frameworks for the selective photocatalytic hydroxylation of benzene to phenol. This process, driven by solar energy, presents a novel approach to phenol production, an important industrial chemical (Wang et al., 2015).

Hydroxylation of Benzene with Copper Complexes : Another research explored the hydroxylation of benzene using hydrogen peroxide catalyzed by copper complexes. The kinetic study and spectroscopic analysis of this reaction provide insights into efficient and environmentally friendly methods for phenol production (Yamada et al., 2015).

Safety and Hazards

The safety information for “1-Phenoxy-4-(trifluoromethyl)benzene” indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

将来の方向性

While specific future directions for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, the compound’s potential applications could be inferred from its chemical properties and the research conducted on related compounds. For instance, the compound could potentially be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .

作用機序

Target of Action

1-Phenoxy-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Mode of Action

Reactions at the benzylic position are very important for synthesis problems . This compound might undergo free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

It is known that reactions at the benzylic position can lead to various downstream effects .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

生化学分析

Biochemical Properties

1-Phenoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux of this compound can influence the levels of metabolites and other intermediates, affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s biological effects and potential interactions with other substances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules. For example, the compound’s distribution within the cell can affect its ability to modulate enzyme activity and gene expression .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism .

特性

IUPAC Name |

1-phenoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJUDUZMPNCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380544 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2367-02-4 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)

![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)

![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)